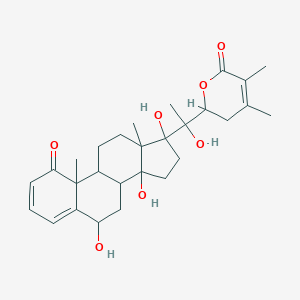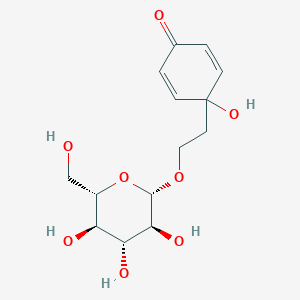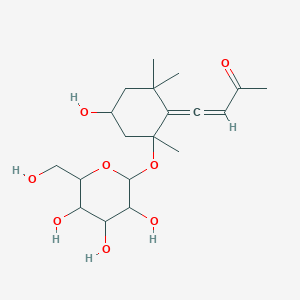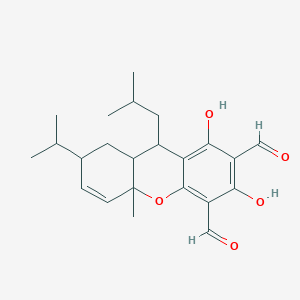
Euglobal Ia1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Euglobal Ia1 can be isolated from the buds of Eucalyptus globulus. The structures of this compound and its analogues were elucidated based on physicochemical data, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and circular dichroism (CD) . The synthetic routes and reaction conditions for this compound involve the extraction of the compound from natural sources, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Euglobal Ia1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity and properties of xanthenes.
Mecanismo De Acción
The mechanism of action of Euglobal Ia1 involves its interaction with molecular targets and pathways in cells. It has been shown to inhibit the activation of the Epstein–Barr virus, indicating its potential as an antiviral agent . The compound’s cytotoxic effects are likely due to its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Comparación Con Compuestos Similares
Euglobal Ia1 is part of a subclass of acylphloroglucinols, which includes other compounds like Euglobal Ia2, Euglobal Ib, and Euglobal Ic . These compounds share similar structural features but differ in the positions and types of substituents on the xanthene moiety. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .
Similar Compounds
- Euglobal Ia2
- Euglobal Ib
- Euglobal Ic
- Euglobal IIa
- Euglobal IIb
- Euglobal IIc
Propiedades
Número CAS |
77844-93-0 |
|---|---|
Fórmula molecular |
C23H30O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(8aR,9R,10aR)-1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3/t14?,15-,18-,23-/m1/s1 |
Clave InChI |
GCAXPYWXIWWHHT-OPNYMYKSSA-N |
SMILES |
CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
SMILES isomérico |
CC(C)C[C@@H]1[C@H]2CC(C=C[C@]2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
SMILES canónico |
CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |
Apariencia |
Oil |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


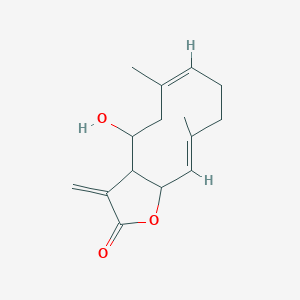
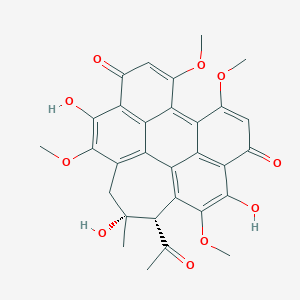
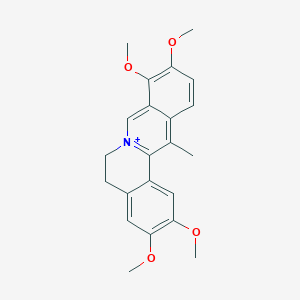

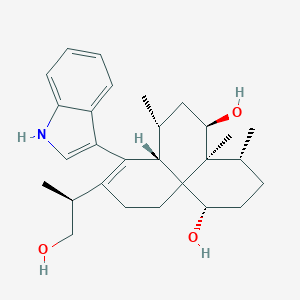
![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)
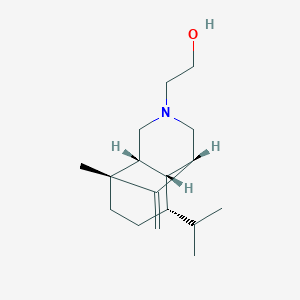
![methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B211611.png)
